molecular formula C7H4BrF2NO B8768410 4-Amino-3-bromo-2,5-difluorobenzaldehyde CAS No. 112279-63-7

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Cat. No. B8768410
M. Wt: 236.01 g/mol
InChI Key: OGOLSJPCDPNAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04863959

Procedure details

A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of AcOH is stirred until homogenous and 188 mL of 50-52% aqueous hypophosphorous acid is added. Next a solution of 6.8 g of NaNO2 in 38 mL of H2O is added dropwise over 15 minutes with ice cooling to maintain a temperature of 15°-20° C. The ice bath is removed and stirring continued for 1 hour. the reaction mixture is poured into 1 L of ice/H2O and extracted with 3×300 mL of CH2Cl2. The CH2Cl2 extracts are washed with H2O, 2×10% NaOH, and 2×H2O (250 mL each), dried with Na2SO4 and concentrated in vacuo to give 13.32 g (80% yield) of 3-bromo-2,5-difluorobenzaldehyde, m.p. 36°-38° C. Recrystallization from Et2O/hexane furnishes the title compound melting at 37°-40° C. with M+1 ions at 221 and 223 in the mass spectrum.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:11])[C:3]=1[Br:12].CC(O)=O.[PH2](O)=O.N([O-])=O.[Na+]>O>[Br:12][C:3]1[C:4]([F:11])=[C:5]([CH:8]=[C:9]([F:10])[CH:2]=1)[CH:6]=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC1=C(C(=C(C=O)C=C1F)F)Br
Name
Quantity
375 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
188 mL
Type
reactant
Smiles
[PH2](=O)O
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
38 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 15°-20° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into 1 L of ice/H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×300 mL of CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 extracts are washed with H2O, 2×10% NaOH, and 2×H2O (250 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.32 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.